molecular formula C17H19N3O4 B2565554 2-(2-Methoxyphenoxy)-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethanone CAS No. 2034319-50-9

2-(2-Methoxyphenoxy)-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethanone

Cat. No. B2565554
CAS RN: 2034319-50-9
M. Wt: 329.356
InChI Key: YNJIAENTWMWWSV-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenoxy)-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethanone is a chemical compound that is widely used in scientific research. It is a pyrrolidine-based compound that has been shown to have a variety of biochemical and physiological effects. In

Scientific Research Applications

Corrosion Inhibition

One study focuses on evaluating Schiff bases, including compounds with similar structural motifs, as corrosion inhibitors for carbon steel in hydrochloric acid environments. The study demonstrates the effectiveness of Schiff bases in reducing corrosion, suggesting potential applications for similar compounds in protective coatings and industrial corrosion management (Hegazy et al., 2012).

Synthesis of Novel Compounds

Another area of application involves the synthesis of novel compounds, such as the facile synthesis of 7-aminofuro- and 7-aminothieno[2,3-d]pyridazin-4(5H)-one and 4-aminophthalazin-1(2H)-ones. This research highlights the versatility of similar chemical structures in synthesizing new molecules with potential pharmacological activities (Koza et al., 2013).

Pharmacological Research

Further research into similar compounds includes the study of their pharmacology and metabolism, especially in the context of new psychoactive substances. Such studies are critical for understanding the biological effects and potential therapeutic uses of these compounds, as well as their safety profiles (Texter et al., 2018).

Catalytic Applications

Investigations into the catalytic applications of compounds with similar structures reveal their potential in facilitating chemical reactions. For instance, sulfonated Schiff base copper(II) complexes have been studied as efficient and selective catalysts in alcohol oxidation, underscoring the potential of related compounds in catalysis and organic synthesis (Hazra et al., 2015).

properties

IUPAC Name

2-(2-methoxyphenoxy)-1-(3-pyridazin-3-yloxypyrrolidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4/c1-22-14-5-2-3-6-15(14)23-12-17(21)20-10-8-13(11-20)24-16-7-4-9-18-19-16/h2-7,9,13H,8,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNJIAENTWMWWSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)N2CCC(C2)OC3=NN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methoxyphenoxy)-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethanone

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